molecular formula C5H8O B7887540 (Z)-pent-3-en-2-one CAS No. 3102-32-7

(Z)-pent-3-en-2-one

Cat. No. B7887540
CAS RN: 3102-32-7
M. Wt: 84.12 g/mol
InChI Key: LABTWGUMFABVFG-ARJAWSKDSA-N
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Description

(Z)-pent-3-en-2-one is a useful research compound. Its molecular formula is C5H8O and its molecular weight is 84.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z)-pent-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-pent-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Tropospheric Chemistry of Volatile Organic Compounds (VOCs) : Research has been conducted on the night-time tropospheric chemistry of stress-induced VOCs, including compounds similar to (Z)-pent-3-en-2-one. These studies involved kinetic experiments to measure the rate coefficients for reactions of the nitrate radical (NO3) with these VOCs, providing insights into atmospheric chemistry processes (Pfrang et al., 2007).

  • Reactions with Man-made Emissions and Plant Emissions : Another study focused on the reactions of NO3 with man-made emissions and stress-induced plant emissions, including compounds similar to (Z)-pent-3-en-2-one. This research is significant for understanding the impact of these emissions on atmospheric chemistry (Pfrang et al., 2006).

  • Synthesis and Potential as a Molecular Switch : (Z)-4-(phenylamino)pent-3-en-2-one, a related compound, has been synthesized and studied for its tautomeric stability, spectroscopy, and potential use as a molecular switch. The research involved computational studies and experimental techniques to understand its properties (Fahid et al., 2017).

  • Isomerization on Novel Porous Solid Superbases : The isomerization of pent-1-ene on novel porous solid superbases like K+/ZrO2 has been investigated, providing insights into catalytic processes and base strength distributions (Wang et al., 2004).

  • Antibacterial Activity of Enaminone Complexes : Studies on enaminone complexes of zinc and iron, including compounds like 4-N,N-diethylamine-pent-3-ene-2-one, have shown significant antibacterial activity against certain bacteria, indicating potential applications in medical and health sciences (Mahmud et al., 2010).

  • Synthesis and Characterization of Zinc(II) Complexes : The synthesis and characterization of zinc(II) complexes with (Z)-4-((4-nitrophenyl)amino)pent-3-en-2-one have been studied for their antimicrobial activity. These studies provide insights into the potential therapeutic applications of these complexes (Waziri et al., 2023).

  • Application in Eco-Friendly Synthesis Processes : An eco-friendly synthesis process has been developed for 4-(Phenylamino)pent-3-en-2-one using heterogeneous catalysts like ZnCl2/Natural Phosphate. This research highlights the importance of green chemistry in synthesis processes (Laasri & Hadidi, 2021).

properties

IUPAC Name

(Z)-pent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-4-5(2)6/h3-4H,1-2H3/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABTWGUMFABVFG-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; fruity odour becoming pungent on storage
Record name 3-Penten-2-one
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19939
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Record name 3-Penten-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

slightly soluble in water; soluble in oil, Miscible at room temperature (in ethanol)
Record name 3-Penten-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.860-0.865
Record name 3-Penten-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

39.1 [mmHg]
Record name 3-Penten-2-one
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

(Z)-pent-3-en-2-one

CAS RN

3102-32-7, 625-33-2
Record name 3-Penten-2-one, (Z)-
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Record name Ethylidene acetone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61468
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Penten-2-one
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Record name Pent-3-en-2-one
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Record name 3-PENTEN-2-ONE, (3Z)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
T Makino, K Miyamura, M Saburi… - Journal of the Chemical …, 1985 - pubs.rsc.org
… The reaction of [Ni(ampr),12+ with a mixture of E- and Zpent-3-en-2-one was carried out, and two nickel(1r) complexes were isolated as BPh, salts from the reaction mixture and …
Number of citations: 1 pubs.rsc.org
EJ Panek, LR Kaiser… - Journal of the American …, 1977 - ACS Publications
Results (£)-and (Z)-l-lithiopropene ((£)-and (Z)-l) were prepared by reaction of lithium metal with (£)-1-chloropropene and (Z)-l-bromopropene, respectively, in diethyl ether solu-tion. 10· …
Number of citations: 59 pubs.acs.org
B Freiermuth, B Hellrung, S Peterli… - Helvetica chimica …, 2001 - Wiley Online Library
The equilibrium between 10H‐anthr‐9‐one and 9‐anthrol favors the ketone, which ionizes as a carbon acid in aqueous base. Rates of equilibration were measured over the pH range 1 …
Number of citations: 27 onlinelibrary.wiley.com
S Rapior, S Breheret, T Talou… - Journal of Agricultural …, 1997 - ACS Publications
Comparative analyses of volatile flavor constituents of fresh wild Marasmius alliaceus (garlic Marasmius) were carried out by organic solvent extraction and dynamic headspace …
Number of citations: 71 pubs.acs.org
MM Heravi, S Rohani, V Zadsirjan, N Zahedi - RSC advances, 2017 - pubs.rsc.org
One of the oldest and most useful reactions in organic chemistry is the Fischer indole synthesis (FIS). It is known to have a wide variety of applications including the synthesis of indole …
Number of citations: 104 pubs.rsc.org
CM Miller, FO McCarthy - RSC advances, 2012 - pubs.rsc.org
The tetracyclic natural product ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) was first isolated from the plant material of Ochrosia elliptica Labill in 1959. Woodward et al. reported …
Number of citations: 90 pubs.rsc.org
AR Pinder - Journal of the Chemical Society, Perkin Transactions 1, 1980 - pubs.rsc.org
Stereospecific total syntheses of racemic isovalencenic acid and isovalencenol, two eremophilanoid sesquiterpenes of vetiver oil, along with their geometric isomers, are described. …
Number of citations: 5 pubs.rsc.org
M Bartoli, L Rosi, M Frediani… - European Journal of …, 2016 - journals.sagepub.com
A new and simple protocol for quantitative analysis of bio-oils using gas-chromatography/mass spectrometry is suggested. Compounds were identified via their mass spectra, and then …
Number of citations: 10 journals.sagepub.com
AK Mitra - Chemistry of Heterocyclic Compounds, 2022 - Springer
The present review aims at surveying literature on the synthesis, biological and photophysical activities, especially anticancer properties, of tetracyclic natural compound ellipticine (5,11-…
Number of citations: 4 link.springer.com

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